3-(Azetidin-3-yl)cyclohexanecarboxylic acid
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Overview
Description
3-(azetidin-3-yl)cyclohexane-1-carboxylic acid is a heterocyclic compound containing a four-membered azetidine ring attached to a cyclohexane ring with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azetidin-3-yl)cyclohexane-1-carboxylic acid typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or azetidinones.
Attachment to Cyclohexane Ring: The azetidine ring is then attached to a cyclohexane ring through various coupling reactions, such as nucleophilic substitution or addition reactions.
Introduction of Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions or by using carboxylation reagents.
Industrial Production Methods
Industrial production methods for 3-(azetidin-3-yl)cyclohexane-1-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes, use of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(azetidin-3-yl)cyclohexane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as carboxylates or carbonyl compounds.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The azetidine ring and cyclohexane ring can participate in substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylates, alcohols, amines, and substituted derivatives of the original compound.
Scientific Research Applications
3-(azetidin-3-yl)cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(azetidin-3-yl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(azetidin-3-yl)cyclobutane-1-carboxylic acid
- cis-3-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid
- cis-3-(3-fluorobenzoyl)cyclohexane-1-carboxylic acid
- cis-3-(3-chlorobenzoyl)cyclohexane-1-carboxylic acid
Uniqueness
3-(azetidin-3-yl)cyclohexane-1-carboxylic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the azetidine ring and the cyclohexane ring with a carboxylic acid group makes it a versatile compound with diverse applications.
Properties
Molecular Formula |
C10H17NO2 |
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Molecular Weight |
183.25 g/mol |
IUPAC Name |
3-(azetidin-3-yl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C10H17NO2/c12-10(13)8-3-1-2-7(4-8)9-5-11-6-9/h7-9,11H,1-6H2,(H,12,13) |
InChI Key |
QVUVTJSWNGAQBX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(C1)C(=O)O)C2CNC2 |
Origin of Product |
United States |
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